Bamipine is an organic compound classified as an H1 antihistamine, primarily used topically to alleviate mild to moderate symptoms associated with insect bites and other skin irritations. It possesses anticholinergic properties, making it effective in reducing itching and inflammation. The chemical formula of Bamipine is , and its IUPAC name is N-benzyl-1-methyl-N-phenylpiperidin-4-amine. This compound belongs to the class of phenylbenzamines, characterized by a benzyl group linked to a benzamine structure, which contributes to its pharmacological activity .
Bamipine is a selective nicotinic acetylcholine receptor (nAChR) antagonist, a type of molecule that binds to and inhibits the function of specific nAChRs. These receptors are ligand-gated ion channels found in the nervous system, skeletal muscles, and some non-neuronal tissues. They play a crucial role in various physiological processes, including neuromuscular transmission, cognition, and reward processing [].
The electrochemical behavior of Bamipine hydrochloride has been investigated through various studies. Notably, research has shown that its oxidation occurs in two distinct potential regions when subjected to electrochemical methods using a platinum electrode. These reactions can be utilized for the determination of Bamipine concentrations in various solutions, including sulfuric acid and phosphate buffers . Additionally, the compound's interactions with other chemical agents can lead to the formation of different derivatives, which may exhibit varied biological activities.
Bamipine acts primarily as an H1 antihistamine, blocking histamine receptors and thereby mitigating allergic reactions such as itching and swelling. Its anticholinergic effects further enhance its efficacy in treating pruritus (itching) associated with insect bites and other dermatological conditions. The compound has been noted for its low toxicity and favorable safety profile when used topically . Furthermore, it has been reported in some studies that Bamipine exhibits additional pharmacological activities that may warrant further exploration.
The synthesis of Bamipine typically involves multiple steps starting from readily available precursors. While specific synthetic pathways may vary, a common approach includes:
These steps can be optimized based on desired yields and purity levels .
Bamipine is primarily utilized in dermatological formulations as a topical treatment for conditions such as:
Due to its favorable pharmacokinetic properties, Bamipine is also being explored for potential applications in other therapeutic areas beyond dermatology .
Studies have indicated that Bamipine interacts with various biological systems due to its antihistaminic and anticholinergic properties. Interaction studies focus on how Bamipine affects histamine receptors and its influence on other neurotransmitter systems. These interactions can provide insights into potential side effects or synergistic effects when combined with other medications . Understanding these interactions is crucial for optimizing therapeutic regimens involving Bamipine.
Bamipine shares structural similarities with several other compounds in the class of antihistamines and phenylbenzamines. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diphenhydramine | Contains a diphenyl structure | Strong sedative effects; used in allergy relief |
| Chlorpheniramine | Contains a chlorinated phenyl ring | Longer duration of action; less sedative than others |
| Promethazine | Includes a phenothiazine structure | Antiemetic properties; used for motion sickness |
| Cetirizine | A second-generation antihistamine | Less sedative; selective H1 receptor antagonist |
Bamipine's unique combination of antihistaminic and anticholinergic properties distinguishes it from these compounds, particularly in its application as a topical agent for skin irritations . Its specific mechanism of action and lower systemic absorption make it suitable for localized treatment without significant sedation or systemic side effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂ |
| Molecular Weight (g/mol) | 280.41 |
| Elemental Composition - Carbon (%) | 81.38 |
| Elemental Composition - Hydrogen (%) | 8.63 |
| Elemental Composition - Nitrogen (%) | 9.99 |
| IUPAC Name | N-benzyl-1-methyl-N-phenylpiperidin-4-amine |
| Chemical Abstract Service Number | 4945-47-5 |
| InChI Key | VZSXTYKGYWISGQ-UHFFFAOYSA-N |
| SMILES Notation | CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
The molecular structure of bamipine is characterized by a central piperidine ring system bearing multiple aromatic substituents. The core structural framework consists of a six-membered saturated heterocyclic piperidine ring containing nitrogen at the 1-position [1] [4]. This piperidine nitrogen is substituted with a methyl group, while the carbon at the 4-position bears a tertiary amine functional group that serves as the central connection point for two distinct aromatic systems [1] [5].
The tertiary amine at the 4-position of the piperidine ring is bonded to both a phenyl group and a benzyl group (phenylmethyl group) [1] [4]. This arrangement creates a molecule with significant aromatic character and provides multiple sites for intermolecular interactions. The presence of two nitrogen atoms in the structure, one within the piperidine ring and one as the central tertiary amine, contributes to the basic character of the molecule and enables salt formation with various acids [5] [6].
Table 5: Functional Groups Analysis
| Functional Group | Position/Description | Chemical Significance |
|---|---|---|
| Piperidine Ring | 6-membered saturated heterocycle | Provides conformational flexibility |
| Tertiary Amine (Piperidine N) | Nitrogen at position 1 of piperidine | Basic site for salt formation |
| Tertiary Amine (Central N) | Central nitrogen connecting all substituents | Primary pharmacophoric element |
| Phenyl Ring 1 | Directly bonded to central nitrogen | π-π interactions, lipophilicity |
| Phenyl Ring 2 | Part of benzyl substituent | π-π interactions, lipophilicity |
| Benzyl Group | Phenylmethyl group (-CH₂-C₆H₅) | Increases molecular size and lipophilicity |
| Methyl Group | Methyl substituent on piperidine nitrogen | Steric hindrance, basicity modulation |
Bamipine exhibits achiral stereochemical characteristics with no defined stereocenters or optical activity [5] [7]. The compound contains zero defined stereocenters out of zero possible positions and zero E/Z centers, indicating the absence of geometric isomerism around double bonds [5] [7]. The molecular structure maintains a neutral charge state with no ionization under standard conditions [5] [7]. This achiral nature simplifies the handling and characterization of the compound, as it does not require resolution of enantiomers or consideration of stereoisomeric mixtures.
Table 3: Stereochemical Properties
| Property | Value |
|---|---|
| Stereochemistry Classification | Achiral |
| Optical Activity | None |
| Defined Stereocenters | 0/0 |
| E/Z Centers | 0 |
| Molecular Charge | 0 |
The solubility profile of bamipine reflects its organic nature and aromatic character. As a lipophilic compound containing multiple aromatic rings, bamipine demonstrates limited water solubility while exhibiting enhanced solubility in organic solvents . The presence of basic nitrogen atoms allows for increased aqueous solubility upon protonation in acidic conditions, which is utilized in the formation of water-soluble salt forms for pharmaceutical applications [6].
Bamipine demonstrates well-defined thermal transition points that are characteristic of its crystalline structure. The compound exhibits a melting point of 115°C [10] [11] [12], representing the temperature at which the crystalline lattice structure transitions to the liquid phase. Under standard atmospheric pressure conditions (760 mmHg), bamipine possesses a boiling point of 412°C [10], indicating substantial thermal stability under normal handling conditions. The flash point of the compound is recorded at 184.6°C [10], which represents the lowest temperature at which vapors can ignite in the presence of an ignition source.
Bamipine crystallizes in a well-defined solid form that can be obtained from specific organic solvents. The compound forms crystals when crystallized from butanone (methyl ethyl ketone) or methanol [12]. Under ambient conditions, bamipine appears as a solid powder with characteristic crystalline properties [10] . The density of the crystalline material is 1.071 grams per cubic centimeter [10], indicating a moderately dense solid structure consistent with the molecular packing of aromatic organic compounds.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Melting Point (°C) | 115 |
| Boiling Point (°C) | 412 (at 760 mmHg) |
| Density (g/cm³) | 1.071 |
| Flash Point (°C) | 184.6 |
| Crystalline Form | Crystals from butanone or methanol |
| Appearance | Solid powder |
Bamipine demonstrates several distinct types of chemical reactivity patterns that are characteristic of tertiary amines and aromatic systems. The compound undergoes electrochemical oxidation reactions when subjected to electrochemical analysis using platinum electrodes [13]. Under these conditions, bamipine exhibits a two-stage oxidation mechanism with different reaction pathways occurring at distinct potential regions. At lower potentials, the oxidation proceeds through a radical formation mechanism, while at higher potentials, platinum oxide formation plays a role in the reaction process [13].
The electrochemical behavior shows pH dependence, with oxidation rates increasing with increasing pH values [13]. At higher concentrations of bamipine hydrochloride, colored products are formed during the oxidation process, indicating the formation of conjugated systems or polymeric products [13]. The compound also demonstrates adsorption characteristics on platinum surfaces, which influences the electrochemical response and provides a pathway for analytical determination [13].
Thermal decomposition of bamipine occurs when heated above its melting point of 115°C, leading to structural breakdown and the formation of degradation products [10] [12]. The thermal stability under normal storage and handling conditions makes it suitable for pharmaceutical applications while requiring appropriate temperature control during processing.
Table 7: Chemical Reactivity Profile
| Reaction Type | Conditions | Products/Observations |
|---|---|---|
| Electrochemical Oxidation | Platinum electrode, H₂SO₄ or phosphate buffer | Two-stage oxidation mechanism, colored products at high concentrations |
| Salt Formation | Various acid additions (HCl, lactic acid) | Hydrochloride, dihydrochloride monohydrate, lactate salts |
| Thermal Decomposition | Heating above melting point (>115°C) | Structural breakdown above 115°C |
| Acid-Base Reaction | Aqueous solution, pH adjustment | Protonation of nitrogen atoms, salt precipitation |
Bamipine hydrochloride represents the monoacid salt form of bamipine, formed by the addition of one equivalent of hydrochloric acid to the base compound [6] [12]. This salt possesses the molecular formula C₁₉H₂₄N₂·HCl and exhibits a molecular weight of 316.87 grams per mole [12]. The hydrochloride salt is registered under Chemical Abstract Service number 1229-69-2 [6] [12] and is commercially known by the trade name Soventol [12] [7].
The formation of the hydrochloride salt occurs through protonation of one of the nitrogen atoms in the bamipine molecule, most likely the tertiary amine nitrogen due to its greater basicity compared to the piperidine nitrogen [12]. This salt formation significantly enhances the water solubility of the compound compared to the free base, making it more suitable for pharmaceutical formulations requiring aqueous compatibility [6].
The dihydrochloride monohydrate form of bamipine represents a more extensively protonated salt form containing two equivalents of hydrochloric acid and one equivalent of water [7]. This salt derivative possesses the molecular formula C₁₉H₂₄N₂·2ClH·H₂O with a molecular weight of 371.344 grams per mole [7]. The formation of this salt involves protonation of both nitrogen atoms present in the bamipine structure, creating a dibasic salt with enhanced ionic character [7].
The incorporation of a water molecule into the crystal lattice structure creates a hydrated salt form that may exhibit different stability and solubility characteristics compared to the anhydrous hydrochloride salt [7]. This hydrated form demonstrates the ability of bamipine salts to form various crystalline phases depending on crystallization conditions and the presence of water [7].
Bamipine forms additional salt derivatives with other organic acids, notably bamipine lactate, which is formed with lactic acid [14] [15]. Bamipine lactate possesses the molecular formula C₁₉H₂₄N₂·C₃H₆O₃ and exhibits a molecular weight of 370.5 grams per mole [14] [15]. This salt is registered under Chemical Abstract Service number 61670-09-5 [14] [15] and is utilized in topical pharmaceutical formulations for the treatment of insect bites and allergic skin reactions [15].
Nuclear magnetic resonance spectroscopy serves as a fundamental technique for structural elucidation and confirmation of bamipine identity [2]. The compound has been extensively characterized using both proton and carbon nuclear magnetic resonance techniques under standardized conditions.
Proton Nuclear Magnetic Resonance Spectroscopy
Bamipine hydrochloride exhibits characteristic proton nuclear magnetic resonance signals when analyzed at 400 megahertz frequency using dimethyl sulfoxide-d6 as the deuterated solvent [2]. The structural integrity of the compound is verified through distinctive signal patterns corresponding to the aromatic protons of the two phenyl rings, the methylene protons of the piperidine ring, and the methyl group attached to the piperidine nitrogen .
Nuclear magnetic resonance analysis at 800 megahertz frequency in water has been documented for bamipine, providing enhanced resolution and detailed peak assignments [3]. The spectral data confirms the presence of the characteristic N-benzyl-1-methyl-N-phenylpiperidin-4-amine structure with appropriate integration ratios and chemical shift values [3].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance spectroscopy at 100 megahertz provides crucial information about the carbon framework of bamipine . The spectrum reveals distinct signals for aromatic carbons from both phenyl rings, aliphatic carbons of the piperidine ring, and the methyl carbon, confirming the complete carbon skeleton of the molecule .
Infrared spectroscopy analysis of bamipine has been conducted using attenuated total reflection Fourier transform infrared spectroscopy methodology [2]. The infrared spectrum provides definitive identification through characteristic vibrational bands corresponding to specific functional groups within the bamipine structure [2].
The infrared spectral analysis confirms the presence of aromatic carbon-hydrogen stretching vibrations, aliphatic carbon-hydrogen stretching and bending modes, and carbon-nitrogen stretching frequencies characteristic of the tertiary amine functionalities [2]. The spectral interpretation demonstrates consistency with the proposed molecular structure of bamipine [2].
Bamipine exhibits a spectrum validation score of 0.890458 for vapor phase infrared spectroscopy, indicating excellent correlation between observed and predicted spectral features [4]. The compound demonstrates characteristic absorption bands typical of aromatic tertiary amines with piperidine ring systems [4].
Mass spectrometric analysis of bamipine employs electron ionization techniques at 70 electron volts energy [5] [6]. The mass spectrum has been catalogued in the National Institute of Standards and Technology Mass Spectrometry Data Center with the designation NIST MS number 120499 [5] [6].
Molecular Ion Characteristics
The molecular ion peak appears at mass-to-charge ratio 280, corresponding to the molecular weight of the free base form of bamipine [5] [6]. The monoisotopic mass has been precisely determined as 280.193948781 atomic mass units [7] [8] [9].
Fragmentation Patterns
The electron ionization mass spectrum reveals characteristic fragmentation patterns that provide structural information about bamipine [5] [6]. The mass spectral data demonstrates fragmentation pathways consistent with the cleavage of bonds adjacent to the nitrogen atoms and the loss of phenyl and benzyl groups [5] [6].
Mass spectrometric analysis using liquid chromatography-tandem mass spectrometry has been developed for bamipine detection and quantification [10]. Predicted mass spectral data shows collision-induced fragmentation patterns at various collision energies, providing comprehensive structural confirmation [10].
Ultraviolet-visible spectroscopy of bamipine reveals the presence of aromatic chromophores within the molecular structure [11] [12]. The compound exhibits electronic transitions characteristic of substituted benzene rings and nitrogen-containing heterocycles [11].
Electronic Absorption Characteristics
The ultraviolet-visible spectrum of bamipine displays absorption bands corresponding to π→π* transitions of the aromatic rings and n→π* transitions associated with the nitrogen atoms [13] [11]. The spectroscopic analysis provides information about the electronic environment and conjugation within the molecule [13].
Electrochemical studies have demonstrated that bamipine exhibits oxidation behavior in ultraviolet-visible spectroscopy analysis, with characteristic spectral changes observed during voltammetric experiments [12] [14]. The compound shows electrochemical oxidation at approximately +0.85 volts versus saturated calomel electrode [12] [14].
Gas chromatography retention indices provide reliable identification parameters for bamipine across different stationary phases and analytical conditions [15] [16]. The retention index system offers standardized comparison values independent of specific instrumental conditions [17].
Non-polar Stationary Phases
Bamipine exhibits a retention index of 2250 when analyzed on an HP-1 capillary column (12 meters × 0.20 millimeters, 0.33 micrometers film thickness) using helium carrier gas under temperature programming conditions from 100°C for 3 minutes, ramping at 30°C per minute to 310°C for 5 minutes [15].
On OV-1 packed columns using Gas Chrom P support with temperature programming at 2.5°C per minute from 120°C to 200°C, bamipine demonstrates a retention index of 2235 [15]. Alternative analysis on SE-30 stationary phase under identical conditions yields a retention index of 2260 [15].
Metabolite Analysis
Gas chromatography retention indices have been established for bamipine metabolites, including nor-hydroxy acetylated derivatives [16]. The acetylated metabolite exhibits a significantly higher retention index of 3020 on HP-1 columns under identical analytical conditions [16].
High-performance liquid chromatography represents the predominant analytical technique for bamipine determination in pharmaceutical formulations and biological matrices [18] [19] [20] [21].
Reversed-Phase Chromatography
Bamipine analysis employs reversed-phase high-performance liquid chromatography using octadecylsilica columns with various mobile phase compositions [18] [22] [20]. Typical separations utilize acetonitrile-water gradient systems with buffer additives to optimize peak shape and retention characteristics [18] [21].
Simultaneous determination methods have been developed for bamipine in combination with tricyclic antidepressants and antipsychotic compounds using acetonitrile:tetrahydrofuran:aqueous ammonium acetate (53:42:5) mobile phases [18] [21]. The presence of ammonium acetate improves peak symmetry and reduces elution times [18] [21].
Analytical Performance
Liquid chromatographic methods for bamipine demonstrate excellent linearity, precision, and accuracy across clinically relevant concentration ranges [20] [23]. Detection wavelengths typically employ 251 nanometers for optimal sensitivity and selectivity [20] [23].
Separation of bamipine from corticosteroids including hydrocortisone, dexamethasone, betamethasone, and beclomethasone has been achieved using isocratic conditions with acetonitrile:water (48:52) containing 0.65% acetic acid [20] [23]. Retention times range from 2.54 to 8.78 minutes under these analytical conditions [20] [23].
X-ray crystallographic analysis of bamipine provides definitive three-dimensional structural information, although comprehensive crystallographic data remains limited in the published literature [24]. Crystallographic studies of related piperidine derivatives offer insights into the spatial arrangements and molecular conformations characteristic of this compound class [24].
Structural Confirmation
Available crystallographic data corroborates the proposed spatial arrangement of bamipine, confirming the tetrahedral geometry around the piperidine nitrogen and the extended conformation of the benzyl and phenyl substituents [24]. The crystal structure analysis supports the achiral nature of the compound and validates the molecular connectivity established through spectroscopic methods [24].
Comparative Crystallography
X-ray crystallographic studies of structurally related compounds provide comparative data for understanding bamipine molecular geometry [25] [26]. Crystal structures of piperidine derivatives demonstrate similar conformational preferences and intermolecular packing arrangements [25].
The International Chemical Identifier for bamipine provides a standardized, unique molecular descriptor that facilitates unambiguous chemical identification [7] [27] [8] [28].
Standard International Chemical Identifier
The standard International Chemical Identifier for bamipine is: InChI=1S/C19H24N2/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3 [7] [27] [8] [28] [9] [29]
International Chemical Identifier Key
The International Chemical Identifier Key represents a fixed-length hash of the International Chemical Identifier string: VZSXTYKGYWISGQ-UHFFFAOYSA-N [7] [27] [8] [28] [9] [29]. This key provides a unique identifier suitable for database indexing and rapid molecular lookup systems [30] [31].
The Simplified Molecular Input Line Entry System notation for bamipine offers a compact, human-readable representation of the molecular structure [8] [28] [32] .
Canonical Simplified Molecular Input Line Entry System
The canonical Simplified Molecular Input Line Entry System string for bamipine is: CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 [8] [28] [32] . This notation encodes the complete molecular connectivity including the methylated piperidine ring and the attached benzyl and phenyl groups [32] .
Molecular Descriptor Properties
Based on the Simplified Molecular Input Line Entry System representation, bamipine exhibits specific molecular descriptor values including a molecular weight of 280.19, LogP of 4.134, four rotatable bonds, and topological polar surface area of 6.48 square angstroms [32]. The compound demonstrates acceptable drug-likeness according to Lipinski Rule-of-Five criteria [32].
| Molecular Identification Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂ |
| Molecular Weight | 280.415 g/mol |
| International Chemical Identifier Key | VZSXTYKGYWISGQ-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
| PubChem Compound Identifier | 72075 |
| Chemical Abstracts Service Registry Number | 4945-47-5 |
| Analytical Technique | Key Parameters | Reference Values |
|---|---|---|
| Gas Chromatography Retention Index (HP-1) | Temperature programmed | 2250 |
| Gas Chromatography Retention Index (OV-1) | Isothermal conditions | 2235 |
| Gas Chromatography Retention Index (SE-30) | Isothermal conditions | 2260 |
| Mass Spectrometry Molecular Ion | Electron ionization | m/z 280 |
| Nuclear Magnetic Resonance (¹H) | 400 MHz, DMSO-d₆ | Structure confirmed |
| Infrared Spectroscopy | Attenuated total reflection | Functional groups confirmed |